molecular formula C16H18F3NO4 B2648687 2-(tert-Butoxycarbonyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 2219418-99-0

2-(tert-Butoxycarbonyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2648687
CAS No.: 2219418-99-0
M. Wt: 345.318
InChI Key: MBBOXUAAZWHHAU-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tetrahydroisoquinoline core, a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a carboxylic acid functional group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

  • Protection of Amines: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Purification: The resulting compound is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the availability of large quantities of starting materials, and implementing efficient purification processes to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The tetrahydroisoquinoline core can be reduced to form simpler structures.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or cyanides are used, often with a base to facilitate the reaction.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acid derivatives.

  • Reduction: Reduced tetrahydroisoquinolines or simpler amines.

  • Substitution: Substituted trifluoromethyl compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: Lacks the Boc protecting group.

  • 2-(Boc)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: Lacks the trifluoromethyl group.

  • 2-(Boc)-8-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: Similar structure but with a chloromethyl group instead of trifluoromethyl.

Uniqueness: The presence of both the Boc protecting group and the trifluoromethyl group makes this compound unique. The Boc group provides stability and protection for the amine, while the trifluoromethyl group adds to the compound's reactivity and potential biological activity.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(23)20-7-10-9(11(8-20)13(21)22)5-4-6-12(10)16(17,18)19/h4-6,11H,7-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBOXUAAZWHHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219418-99-0
Record name 2-[(tert-butoxy)carbonyl]-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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